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Compound of Interest

Compound Name: 2-Chloroquinolin-5-ol

Cat. No.: B179666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Chloroquinolin-5-ol, a valuable heterocyclic compound and a key intermediate in the

development of novel therapeutic agents and functional materials. This document details a

robust synthetic pathway, outlines complete experimental protocols, and presents a thorough

characterization profile using modern analytical techniques.

Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the

core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse

biological activities, including antimalarial, anticancer, and antimicrobial properties, make them

a subject of intense research. 2-Chloroquinolin-5-ol, in particular, serves as a versatile

building block. The presence of three key functional features—the quinoline core, a reactive

chlorine atom at the 2-position, and a nucleophilic hydroxyl group at the 5-position—allows for

extensive chemical modification and the generation of diverse molecular libraries for drug

discovery and materials science applications. This guide presents a reliable multi-step

synthesis starting from 2-chloroquinoline and provides the expected characterization data for

the final product.
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The synthesis of 2-Chloroquinolin-5-ol is proposed via a three-step sequence starting from

commercially available 2-chloroquinoline. The pathway involves an initial electrophilic nitration,

followed by reduction of the nitro group to a primary amine, and concludes with a diazotization-

hydrolysis reaction to install the hydroxyl group.

2-Chloroquinoline

2-Chloro-5-nitroquinoline

 1. Nitration
 (HNO₃, H₂SO₄)

5-Amino-2-chloroquinoline

 2. Reduction
 (SnCl₂·2H₂O, HCl)

2-Chloroquinolin-5-ol

 3. Diazotization & Hydrolysis
 (NaNO₂, H₂SO₄, H₂O, Δ)

Click to download full resolution via product page

Caption: Synthetic route to 2-Chloroquinolin-5-ol.
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Experimental Protocols
The following protocols are based on established chemical transformations for analogous

substrates. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-Chloro-5-nitroquinoline
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

Addition of Reactant: Slowly add 10.0 g (61.1 mmol) of 2-chloroquinoline to the stirred, cold

sulfuric acid. Ensure the temperature remains below 10 °C.

Nitration: Prepare the nitrating mixture by cautiously adding 4.6 mL (67.2 mmol) of

concentrated nitric acid to 10 mL of concentrated sulfuric acid in the dropping funnel, pre-

cooled to 0 °C. Add this mixture dropwise to the 2-chloroquinoline solution over 30-45

minutes, maintaining the reaction temperature between 0 and 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an

additional 2 hours.

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

The precipitate is collected by vacuum filtration.

Purification: Wash the crude solid with copious amounts of cold water until the filtrate is

neutral to litmus paper. Recrystallize the solid from ethanol to yield 2-chloro-5-nitroquinoline.

Step 2: Synthesis of 5-Amino-2-chloroquinoline
Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (48.0 mmol) of 2-chloro-5-

nitroquinoline and 150 mL of concentrated hydrochloric acid.

Reduction: Heat the mixture to 60-70 °C. Add 54.1 g (240 mmol) of tin(II) chloride dihydrate

(SnCl₂·2H₂O) portion-wise over 30 minutes. An exothermic reaction will occur.

Reaction: After the addition is complete, heat the mixture to 95-100 °C and stir for 2 hours.
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Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.

Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH

is approximately 10-12. The tin salts will precipitate.

Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and evaporate the solvent under reduced pressure to yield 5-amino-2-chloroquinoline.

Step 3: Synthesis of 2-Chloroquinolin-5-ol
This procedure is adapted from the Sandmeyer reaction for converting aromatic amines to

phenols.[1][2]

Diazotization: Dissolve 5.0 g (28.0 mmol) of 5-amino-2-chloroquinoline in a mixture of 15 mL

of concentrated sulfuric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt

bath.

Nitrite Addition: In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of

water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine

solution, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt

solution for 30 minutes at 0-5 °C.

Hydrolysis: In a separate 500 mL flask equipped for distillation, bring 100 mL of 20% v/v

aqueous sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to

the boiling acid. Vigorous evolution of nitrogen gas will occur.

Reaction Completion: After the addition is complete, continue to boil the mixture for 30

minutes. Steam distil the mixture to remove any volatile impurities.

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the

solid by vacuum filtration.

Purification: Wash the crude product with cold water. Recrystallize from an ethanol/water

mixture to afford pure 2-Chloroquinolin-5-ol.
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The identity and purity of the synthesized 2-Chloroquinolin-5-ol can be confirmed through

various analytical methods.

Physical Properties
Property Value Reference

Molecular Formula C₉H₆ClNO -

Molecular Weight 179.61 g/mol -

Appearance Yellow crystalline solid [3]

Melting Point 196-198 °C [3]

Boiling Point 342.1 ± 22.0 °C (Predicted) [3]

Density 1.412 ± 0.06 g/cm³ (Predicted) [3]

Spectroscopic Data
Mass Spectrometry (Predicted)

Adduct Type Predicted m/z

[M+H]⁺ 180.0211

[M+Na]⁺ 202.0030

[M-H]⁻ 178.0065

[M]⁺ 179.0133

[M]⁻ 179.0144

Data predicted by computational analysis.

Infrared (IR) Spectroscopy (Expected Absorptions)
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100 (broad) O-H Stretch Phenol

3100 - 3000 Aromatic C-H Stretch Quinoline Ring

1620 - 1580 C=N Stretch Quinoline Ring

1550 - 1450 Aromatic C=C Ring Stretch Quinoline Ring

1260 - 1180 C-O Stretch Phenol

800 - 700 C-Cl Stretch Aryl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: Experimental NMR data for 2-Chloroquinolin-5-ol is not readily available in the

literature. The following are predicted chemical shifts (in ppm) and coupling patterns in a

solvent like DMSO-d₆.

¹H NMR (Predicted)

Proton Assignment Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

OH 9.5 - 10.5 broad singlet -

H3 ~7.4 doublet J ≈ 8.5 Hz

H4 ~8.2 doublet J ≈ 8.5 Hz

H6 ~7.1 doublet J ≈ 7.5 Hz

H7 ~7.5 triplet J ≈ 8.0 Hz

H8 ~7.3 doublet J ≈ 8.5 Hz

¹³C NMR (Predicted)
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Carbon Assignment Predicted δ (ppm)

C2 ~151

C3 ~122

C4 ~138

C4a ~148

C5 ~155

C6 ~110

C7 ~129

C8 ~115

C8a ~128

Characterization Workflow
A logical workflow is essential for the systematic characterization of the final product.
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Caption: Workflow for the characterization of 2-Chloroquinolin-5-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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